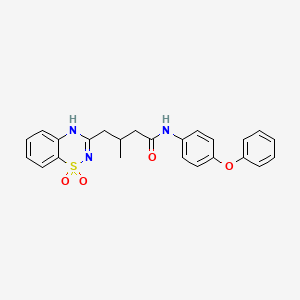
4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides , which are known for their diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C20H23N5O6S2
- Molecular Weight : 493.55 g/mol
- IUPAC Name : N-{3-[4-hydroxy-1-(3-methylbutyl)-2-oxo-1H,2H-pyrrolo[1,2-b]pyridazin-3-yl]-1,1-dioxido-2H-1lambda6,2,4-benzothiadiazin-7-yl}methanesulfonamide
This compound features a complex structure that includes a benzothiadiazine core with various substituents that influence its biological activity.
Pharmacological Effects
Research indicates that derivatives of benzothiadiazine compounds exhibit significant pharmacological effects:
- Potassium Channel Modulation :
-
Vasodilatory Effects :
- A series of substituted benzothiadiazines demonstrated vasodilating activities in rat models. Notably, some compounds were more effective than established vasodilators like diazoxide at low concentrations . This property may be beneficial in treating hypertension and related cardiovascular conditions.
-
Insulin Release Inhibition :
- Specific derivatives have been reported to inhibit insulin release from pancreatic beta cells. For example, a related compound was shown to reduce plasma insulin levels and blood pressure in anesthetized rats upon intravenous administration . This mechanism is particularly relevant for therapeutic strategies targeting hyperinsulinemia.
Study 1: Insulin Release Inhibition
In a study examining the effects of various benzothiadiazine derivatives on insulin release, it was found that certain compounds significantly inhibited insulin secretion from isolated rat islets. The study highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications to the benzothiadiazine structure could enhance or diminish their inhibitory effects on insulin release .
Study 2: K(ATP) Channel Activation
Another investigation focused on the activation of K(ATP) channels by various benzothiadiazine derivatives. The results showed that these compounds could effectively open K(ATP) channels in beta cells, leading to hyperpolarization and reduced insulin secretion. The study emphasized the potential for developing new diabetes medications based on these mechanisms .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17(15-23-26-21-9-5-6-10-22(21)32(29,30)27-23)16-24(28)25-18-11-13-20(14-12-18)31-19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOPXPDTZIMCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














